molecular formula C26H31N5O3S B11431564 N-((4-butyl-5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

N-((4-butyl-5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Cat. No.: B11431564
M. Wt: 493.6 g/mol
InChI Key: NUIABUJOPTUROK-UHFFFAOYSA-N
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Description

N-[(4-BUTYL-5-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)METHYL]-4-METHOXYBENZAMIDE is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a tetrahydroquinoline moiety, and a methoxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-BUTYL-5-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)METHYL]-4-METHOXYBENZAMIDE typically involves multiple steps:

    Formation of the Tetrahydroquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Synthesis of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and a suitable alkyne or nitrile.

    Coupling Reactions: The tetrahydroquinoline and triazole intermediates are then coupled using a thiol-ene reaction to form the desired sulfanyl linkage.

    Final Assembly: The final step involves the coupling of the triazole intermediate with 4-methoxybenzoyl chloride under basic conditions to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Pictet-Spengler and cyclization reactions, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The methoxy group on the benzamide can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: Due to its complex structure, it may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Research: It can be used as a probe to study the function of various biological pathways, especially those involving sulfanyl and triazole groups.

    Industrial Applications: The compound’s unique chemical properties make it a candidate for use in the development of new materials or as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of N-[(4-BUTYL-5-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)METHYL]-4-METHOXYBENZAMIDE is not fully understood, but it is believed to interact with specific molecular targets through its triazole and tetrahydroquinoline moieties. These interactions may involve binding to enzymes or receptors, leading to modulation of their activity. The sulfanyl group may also play a role in redox reactions within biological systems.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-BUTYL-5-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)METHYL]-4-METHOXYBENZAMIDE: shares similarities with other triazole-containing compounds, such as:

Uniqueness

The uniqueness of N-[(4-BUTYL-5-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)METHYL]-4-METHOXYBENZAMIDE lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C26H31N5O3S

Molecular Weight

493.6 g/mol

IUPAC Name

N-[[4-butyl-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide

InChI

InChI=1S/C26H31N5O3S/c1-3-4-15-31-23(17-27-25(33)20-11-13-21(34-2)14-12-20)28-29-26(31)35-18-24(32)30-16-7-9-19-8-5-6-10-22(19)30/h5-6,8,10-14H,3-4,7,9,15-18H2,1-2H3,(H,27,33)

InChI Key

NUIABUJOPTUROK-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=NN=C1SCC(=O)N2CCCC3=CC=CC=C32)CNC(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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